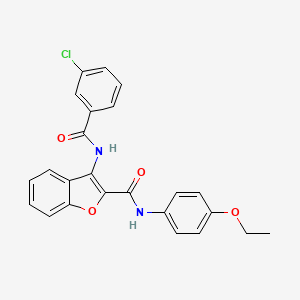
3-(3-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19ClN2O4 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3-Chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C20H18ClN1O3
- Molecular Weight : 357.82 g/mol
This compound features a benzofuran core, which is linked to a chlorobenzamido group and an ethoxyphenyl moiety. The presence of chlorine and ethoxy substituents may influence its biological activity by modulating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific biological activities of this compound have been investigated through various studies.
Anticancer Activity
A study examining the anticancer potential of benzofuran derivatives demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines. For instance, derivatives exhibiting amide functionalities have shown significant cytotoxic effects against breast cancer (MCF7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10.4 | Apoptosis |
| HeLa | 11.8 | Cell Cycle Arrest |
| HepG2 | 10.8 | Apoptosis |
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have also been reported. Compounds similar to this compound were tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 8.0 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The amide group can interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Anticancer Efficacy Study : In a recent study, a series of benzofuran derivatives were evaluated for their anticancer properties using MCF7 cells. The results indicated that the presence of halogen substituents significantly enhanced cytotoxicity compared to non-halogenated analogs.
- Antibacterial Screening : Another study focused on the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus, suggesting potential as an antibacterial agent.
Eigenschaften
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYHGWAPNGRKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














